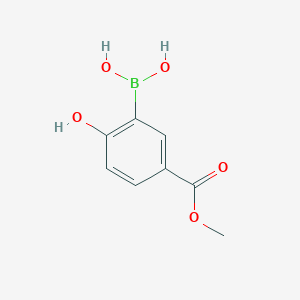![molecular formula C17H23N5O2 B12508767 ethyl 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B12508767.png)
ethyl 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the pyrazole derivative with a suitable pyrimidine precursor.
Coupling with Piperidine: The final step involves coupling the pyrimidine-pyrazole intermediate with piperidine-4-carboxylate under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Ethyl 1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate: Similar in structure but may have different substituents on the pyrazole or pyrimidine rings.
Pyrazole Derivatives: Compounds with a pyrazole ring but different functional groups.
Pyrimidine Derivatives: Compounds with a pyrimidine ring but different substituents.
Uniqueness
Ethyl 1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate is unique due to its specific combination of pyrazole, pyrimidine, and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C17H23N5O2 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
ethyl 1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H23N5O2/c1-4-24-16(23)14-6-9-21(10-7-14)17-18-8-5-15(19-17)22-13(3)11-12(2)20-22/h5,8,11,14H,4,6-7,9-10H2,1-3H3 |
Clé InChI |
NAIRTYNXMBSREW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCN(CC1)C2=NC=CC(=N2)N3C(=CC(=N3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


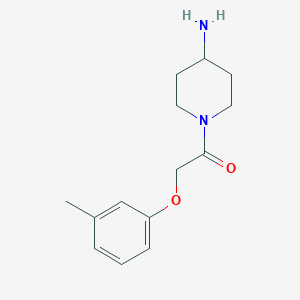

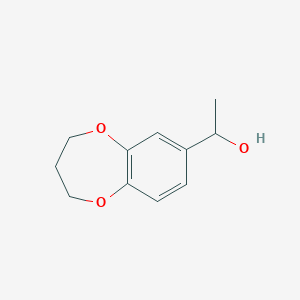
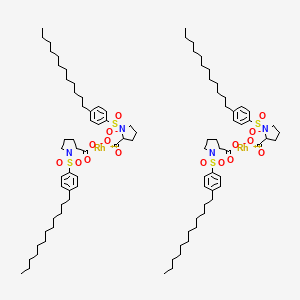
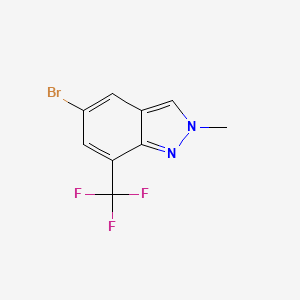
![2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan](/img/structure/B12508719.png)
![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12508727.png)
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl(4-sulfanylpentanoyl)amino]propanoate](/img/structure/B12508731.png)
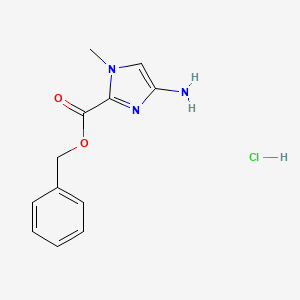
![(5E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid](/img/structure/B12508752.png)
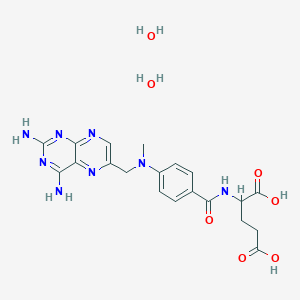
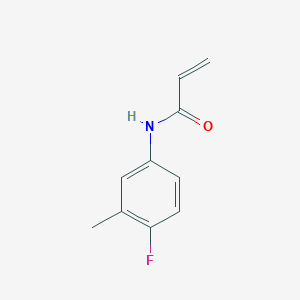
![2,8-bis[4-(2-ethylhexyl)thiophen-2-yl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12508770.png)
